2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid
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Overview
Description
2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a trimethylsilyl group attached to a butynoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-butyn-2-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid involves its interaction with molecular targets and pathways. The hydroxyl and trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylbut-3-ynoic acid: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-4-trimethylsilylbut-3-ynoic acid: Similar structure but with variations in the position of functional groups.
Uniqueness
2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3Si/c1-8(11,7(9)10)5-6-12(2,3)4/h11H,1-4H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPHWDCWGOGFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C[Si](C)(C)C)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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